

Application Notes and Protocols: 4-(Difluoromethyl)benzonitrile in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4-(Difluoromethyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(difluoromethyl)benzonitrile and its derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The inclusion of a difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[1] This document details synthetic protocols for key intermediates and their subsequent conversion to APIs, alongside relevant biological signaling pathways.

Physicochemical Properties of 4-(Difluoromethyl)benzonitrile

A thorough understanding of the physical and chemical properties of 4-(difluoromethyl)benzonitrile is essential for its effective use in synthesis.

Property	Value	Reference
CAS Number	55805-10-2	[1]
Molecular Formula	C ₈ H ₅ F ₂ N	[1]
Molecular Weight	153.13 g/mol	[1]
Appearance	Off-white powder	[1]
Boiling Point	224.3 ± 35.0 °C at 760 mmHg	[1]
Density	~1.2 g/cm ³	[1]
Flash Point	89.4 ± 25.9 °C	[1]

Experimental Protocols

While specific protocols starting directly from **4-(difluoromethyl)benzonitrile** are not widely available in the public domain, the following protocols for its synthesis and the use of a closely related trifluoromethyl analogue, 4-amino-2-(trifluoromethyl)benzonitrile, in the synthesis of major APIs serve as representative examples of its synthetic utility.

Synthesis of 4-(Difluoromethyl)benzonitrile from 4-Methylbenzonitrile

This protocol outlines the direct difluoromethylation of the methyl group of 4-methylbenzonitrile.

Reaction Scheme:

Experimental Procedure:

To a reaction vessel, add 4-methylbenzonitrile (1.17 g, 0.01 mole), lead dioxide (7.2 g, 0.03 mole), and hydrogen fluoride (30 ml). The reaction is carried out following the established procedure. The resulting crude product is a faintly yellow oil (0.93 g). Purification via short-path distillation yields **4-(difluoromethyl)benzonitrile** (0.70 g, 45% yield).[2]

Product Characterization:

Analysis	Result
Boiling Point	63°-65°C (0.7 mm)
¹ H NMR (δ)	6.75 (t, J = 57 Hz, CHF ₂), 7.75 (d, C ₆ H ₄)
¹⁹ F NMR (ppm)	-113.64 (d, CHF ₂)
IR (ν _{max} , neat)	2250 cm ⁻¹ (CN)

(Data sourced from US Patent 4051168)[2]

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Intermediate

This three-step synthesis starts from m-trifluoromethyl fluorobenzene and is a crucial pathway for producing a key intermediate for several pharmaceuticals.[3]

Overall Yield: 73-75% Purity: >99% (HPLC)[3]

Step 1: Positional Bromination

- Reactants: m-Trifluoromethylfluorobenzene, glacial acetic acid, concentrated sulfuric acid, dibromohydantoin.
- Procedure: A mixture of m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid is heated to reflux. Dibromohydantoin is added in portions, and the reaction proceeds for 5-7 hours. The product, 4-fluoro-2-trifluoromethyl bromobenzene, is obtained after washing with ice water.[3]

Step 2: Cyano Group Replacement

- Reactants: 4-Fluoro-2-trifluoromethyl bromobenzene, quinoline, cuprous cyanide.
- Procedure: The brominated intermediate is added dropwise to a refluxing solution of quinoline and cuprous cyanide. The reaction is refluxed for approximately 20 hours. The product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by steam distillation.[3]

Step 3: Ammonolysis

- Reactants: 4-Fluoro-2-trifluoromethylbenzonitrile, ethanol, liquid ammonia.
- Procedure: The fluorinated benzonitrile is dissolved in ethanol, and liquid ammonia is introduced into the sealed reaction vessel. The mixture is heated to 120°C for 8 hours. The crude 4-amino-2-trifluoromethylbenzonitrile is then purified by recrystallization from toluene.
[\[3\]](#)

Application in API Synthesis: Bicalutamide

4-Amino-2-(trifluoromethyl)benzonitrile is a key starting material for the synthesis of Bicalutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer.[\[4\]](#)

Experimental Protocol (Amide Formation):

To a solution of 2-hydroxy-2-methyl-3-(4-fluorophenylthio) propionic acid chloride in anhydrous toluene, 4-dimethylaminopyridine (DMAP) is added at room temperature. After 10 minutes, a solution of 4-amino-2-trifluoromethyl-benzonitrile in toluene is added, and the mixture is heated at 75-80°C for 8-10 hours. The reaction progress is monitored by TLC.[\[5\]](#)[\[6\]](#)

Application in API Synthesis: Enzalutamide

The related intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is essential for the synthesis of Enzalutamide, another potent anti-androgen for prostate cancer treatment.[\[7\]](#)

Experimental Protocol (Cyclization):

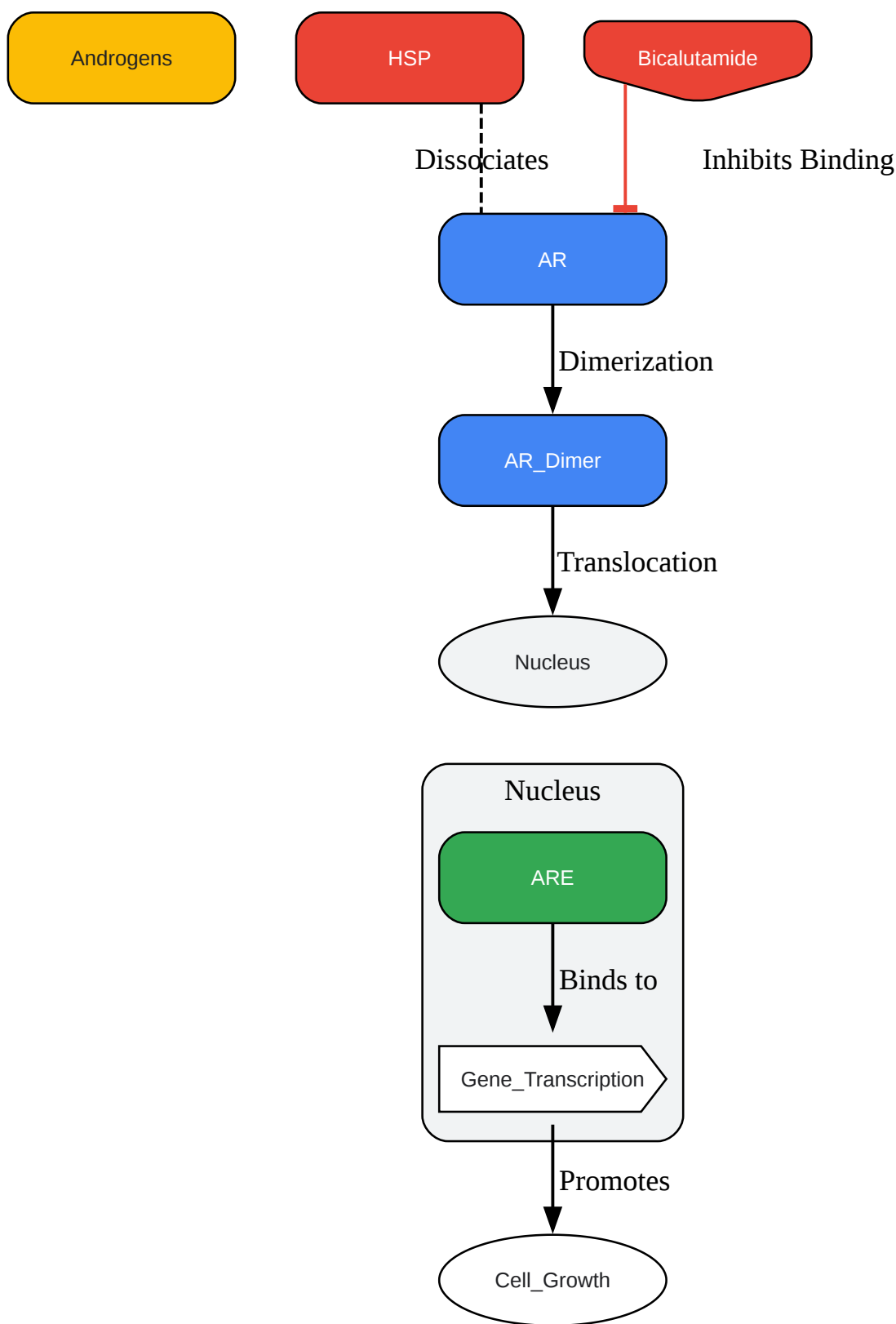
A solution of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in toluene is added dropwise to a solution of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methyl propanoic acid and triethylamine in a dichloromethane/toluene mixture at 50°C. The reaction is heated to 60°C for 4 hours. After completion, the product is purified by treatment with activated carbon, concentration, and recrystallization from methanol to yield Enzalutamide.[\[8\]](#) A yield of 88.5% and HPLC purity of 99.6% have been reported for this step.[\[8\]](#)

Signaling Pathways and Biological Context

The pharmaceutical applications of **4-(difluoromethyl)benzonitrile** and its analogues often involve the modulation of key signaling pathways implicated in diseases like cancer.

Androgen Receptor (AR) Signaling Pathway

Bicalutamide and Enzalutamide are potent antagonists of the Androgen Receptor. The AR signaling pathway is a critical driver of prostate cancer cell proliferation and survival.

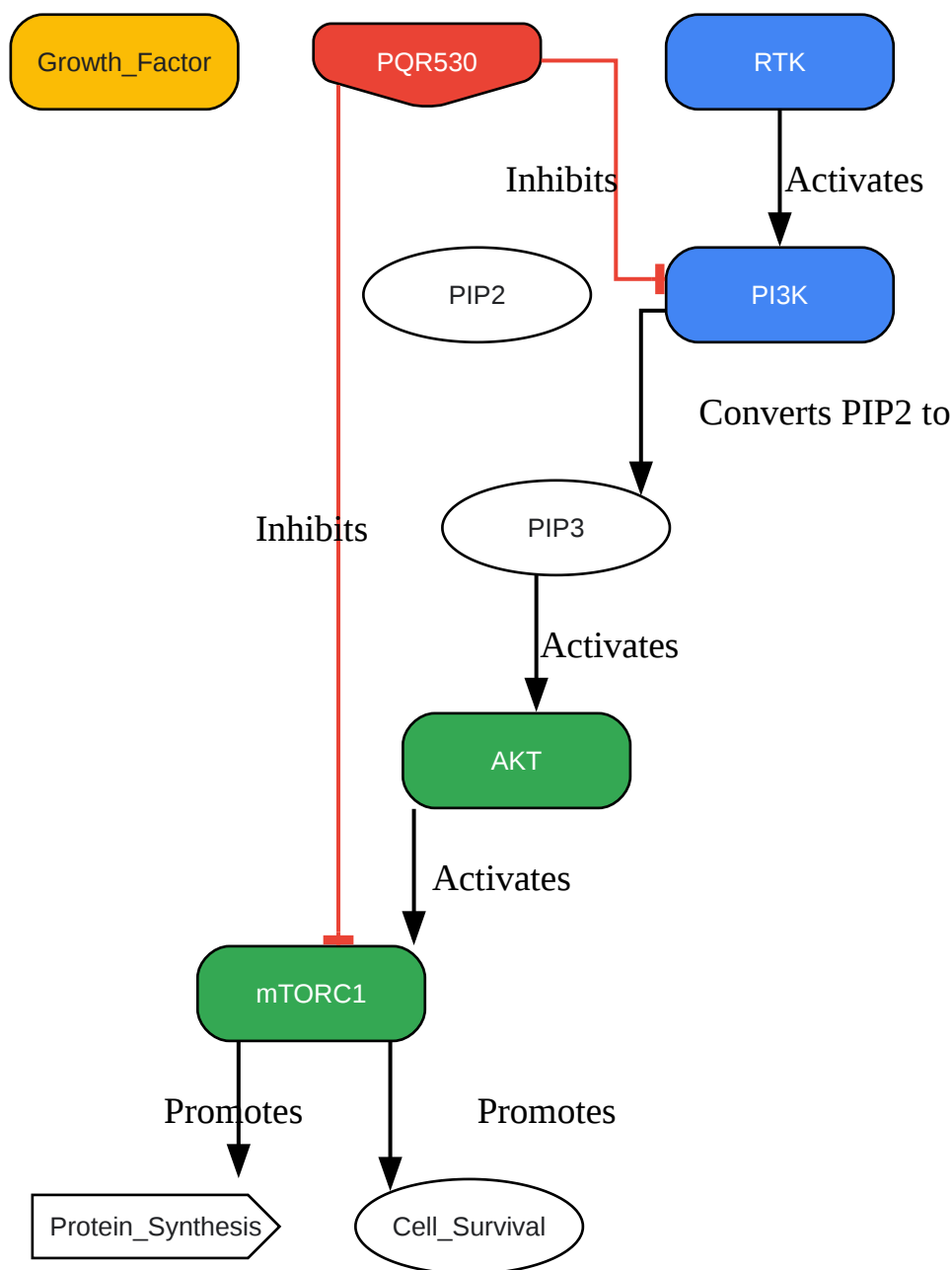


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Caption: Androgen Receptor (AR) Signaling Pathway and Inhibition.

PI3K/mTOR Signaling Pathway

The difluoromethyl group is also a key feature in inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in various cancers. The compound (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530) is a potent, orally bioavailable, and brain-penetrable dual inhibitor of class I PI3K and mTOR kinases.[9][10]

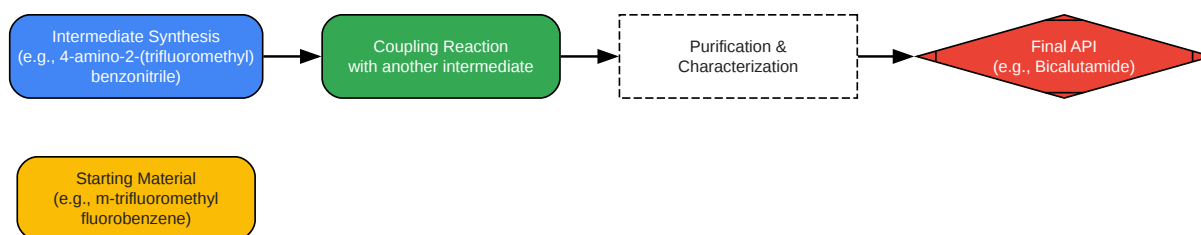


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Caption: PI3K/mTOR Signaling Pathway and Dual Inhibition.

Synthetic Workflow Overview

The general workflow for utilizing difluoromethylbenzonitrile derivatives in pharmaceutical synthesis involves a multi-step process from starting materials to the final API.



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